molecular formula C14H13BrN2O2 B8306538 Ethyl 5-bromo-5'-methyl-2,3'-bipyridine-4-carboxylate

Ethyl 5-bromo-5'-methyl-2,3'-bipyridine-4-carboxylate

Cat. No.: B8306538
M. Wt: 321.17 g/mol
InChI Key: GHCCJELNYWEQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-5'-methyl-2,3'-bipyridine-4-carboxylate is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

ethyl 5-bromo-2-(5-methylpyridin-3-yl)pyridine-4-carboxylate

InChI

InChI=1S/C14H13BrN2O2/c1-3-19-14(18)11-5-13(17-8-12(11)15)10-4-9(2)6-16-7-10/h4-8H,3H2,1-2H3

InChI Key

GHCCJELNYWEQMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)C2=CN=CC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution ethyl 2,5-dibromoisonicotinate (1-2, 1.5 g, 4.86 mmol) in degassed dimethylformamide (24 mL) at 25° C. was added (5-methylpyridin-3-yl)boronic acid (0.665 g, 4.86 mmol), PdCl2dppf (0.355 g, 0.486 mmol), cesium carbonate (4.75 g, 14.6 mmol) and water (0.262 mL, 14.57 mmol). The reaction flask was purged with nitrogen, sealed and stirred at 50° C. overnight. The crude reaction mixture was partitioned between water and EtOAc, separating layers and washing the organic layer with saturated sodium bicarbonate solution and brine. The solvent was removed by rotary evaporation and the crude product was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford the product (1-3) as a white solid. ESI+MS[M]+C14H13BrN2O2=321.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.665 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0.355 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.262 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

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